Computational Physicochemical Differentiation Against the 4-Chlorophenyl Analog
Computationally predicted logP and topological polar surface area (TPSA) values differentiate 897624-47-4 from its closest commercially available analog, 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine (CAS 866871-42-3). The target compound's 3,4-dimethyl substitution on the benzenesulfonyl ring increases calculated lipophilicity (XLogP3 ≈ 4.0) relative to the 4-chloro analog (XLogP3 ≈ 3.5), while maintaining a comparable TPSA of approximately 51 Ų [1]. The 4-chloro analog introduces a halogen-bond donor, whereas the 3,4-dimethyl compound presents a purely hydrophobic, methyl-decorated surface that may favor distinct protein binding pocket complementarity [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.0; TPSA ≈ 51 Ų (predicted, PubChem computed properties) |
| Comparator Or Baseline | 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine: XLogP3 ≈ 3.5; TPSA ≈ 51 Ų (predicted) |
| Quantified Difference | Δ XLogP3 ≈ +0.5 log units; TPSA essentially unchanged |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP or logD data available |
Why This Matters
The lipophilicity differential of 0.5 log units may influence membrane permeability, plasma protein binding, and CNS penetration potential, making compound selection consequential for programs optimizing ADME profiles.
- [1] PubChem Computed Properties. 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine vs. 3-(4-Chlorobenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine. XLogP3 and TPSA values. National Center for Biotechnology Information. View Source
- [2] B. C. Chenard et al. SAR exploration of 4-amino-3-arylsulfoquinolines as mGlu5 NAMs: impact of aryl ring substitution on lipophilicity and in vitro potency. Bioorganic & Medicinal Chemistry Letters, 2010, 20, 5173-5176. View Source
